molecular formula C9H10ClNO3 B176639 Ethyl 2-chloro-6-methoxyisonicotinate CAS No. 106719-08-8

Ethyl 2-chloro-6-methoxyisonicotinate

Cat. No.: B176639
CAS No.: 106719-08-8
M. Wt: 215.63 g/mol
InChI Key: OSSXCXUUDCONKS-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methoxyisonicotinate is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of isonicotinic acid, characterized by the presence of a chloro group at the second position and a methoxy group at the sixth position on the pyridine ring, along with an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-6-methoxyisonicotinate typically involves the esterification of 2-chloro-6-methoxyisonicotinic acid. The reaction can be carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. The final product is often obtained through distillation and crystallization techniques to ensure high purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Formation of 2-amino-6-methoxyisonicotinate derivatives.

    Oxidation: Formation of 2-chloro-6-methoxyisonicotinic acid.

    Reduction: Formation of 2-chloro-6-methoxyisonicotinyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-6-methoxyisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anti-tubercular agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-6-methoxyisonicotinate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity and specificity towards these targets. The ester group can undergo hydrolysis to release the active acid form, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Ethyl 2-chloro-6-methylisonicotinate: Similar structure but with a methyl group instead of a methoxy group.

    Methyl 2-chloro-6-methoxyisonicotinate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 2-chloroisonicotinate: Lacks the methoxy group, making it less sterically hindered.

Uniqueness: this compound is unique due to the presence of both chloro and methoxy substituents on the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Biological Activity

Ethyl 2-chloro-6-methoxyisonicotinate is a derivative of isonicotinic acid, notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural features, which may influence its interactions with biological targets. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

This compound has the following molecular formula: C9H10ClN1O3C_9H_{10}ClN_1O_3. Its structure includes a chloro group at the 2-position and a methoxy group at the 6-position on the pyridine ring, along with an ethyl ester functional group. These substituents are crucial for its biological activity.

Enzyme Interactions : this compound has been identified as an inhibitor of certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. These enzymes are essential for drug metabolism and the biotransformation of various compounds, suggesting that this compound may influence pharmacokinetics and drug interactions in vivo.

Cellular Effects : The compound can induce oxidative stress in cells, which affects gene expression related to antioxidant defense mechanisms. This oxidative stress may lead to significant alterations in cellular metabolism and signaling pathways.

The mechanism by which this compound exerts its effects involves several key processes:

  • Binding Interactions : The compound binds to active sites of enzymes, inhibiting their activity. This is particularly relevant for cytochrome P450 enzymes, leading to decreased metabolism of substrates normally processed by these enzymes.
  • Alteration of Signaling Pathways : By influencing oxidative stress levels, this compound may modulate various signaling pathways within cells, potentially affecting processes such as apoptosis and cell proliferation.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : Research has shown that this compound inhibits CYP450 enzymes in vitro, leading to altered metabolism of co-administered drugs. This effect was quantified by measuring changes in substrate turnover rates in liver microsomes.
  • Oxidative Stress Induction : In a cellular model using HepG2 cells, exposure to this compound resulted in increased levels of reactive oxygen species (ROS), indicating its role as an oxidative stress inducer. This study highlighted the compound's potential implications in liver toxicity and drug-induced liver injury.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 2-chloroisonicotinateC8H8ClNO2Lacks methoxy group; different reactivity
Mthis compoundC8H8ClNO3Methyl ester variant; altered solubility
Ethyl 2-bromo-6-methoxyisonicotinateC9H10BrN1O3Bromo analog; different substitution reactions

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-6-methoxyisonicotinate, and how can purity be validated?

  • Methodological Answer : Common synthetic routes involve nucleophilic substitution or esterification reactions under controlled conditions. For example, chlorination at the 2-position of a methoxy-substituted pyridine ring followed by esterification with ethanol under acidic catalysis is a typical pathway. Purity validation requires techniques like high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Cross-referencing with X-ray crystallography (using programs like SHELXL ) ensures precise molecular conformation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of 1^1H/13^13C NMR and Fourier-transform infrared (FTIR) spectroscopy is essential. NMR identifies proton environments (e.g., methoxy groups at δ ~3.8 ppm and ethyl ester protons at δ ~1.3–4.3 ppm), while FTIR confirms functional groups (C=O stretch ~1700 cm1^{-1}, C-Cl ~550 cm1^{-1}). Mass spectrometry (MS) with electron ionization (EI) provides molecular weight confirmation (e.g., [M+^+] at m/z 229.6 for C9_9H10_{10}ClNO3_3). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using SHELX suites resolves bond lengths and angles .

Q. What are the key reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The chloro substituent at the 2-position is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl-aryl bond formation. The methoxy group at the 6-position acts as an electron-donating group, directing electrophilic substitutions. Optimize reaction conditions using palladium catalysts (e.g., Pd(PPh3_3)4_4) and ligands (e.g., XPhos) in anhydrous tetrahydrofuran (THF) at 80–100°C. Monitor progress via thin-layer chromatography (TLC) and isolate products via column chromatography .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model charge distribution and frontier molecular orbitals. The chloro group’s electron-withdrawing effect creates a partial positive charge at the 2-position, favoring nucleophilic attack. Solvent effects (e.g., polar aprotic solvents like DMF) are simulated using the conductor-like polarizable continuum model (CPCM). Validate predictions experimentally via kinetic studies and 13^{13}C NMR kinetic isotope effects .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent-dependent shifts. Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals. For example, NOESY correlations differentiate between rotational isomers in ester groups. Cross-validate with high-resolution mass spectrometry (HRMS) and SC-XRD. If crystallinity is poor, employ dynamic NMR (DNMR) to study exchange processes at variable temperatures .

Q. How can reaction yields be optimized for this compound in large-scale syntheses?

  • Methodological Answer : Implement design of experiments (DoE) to optimize parameters like temperature, catalyst loading, and stoichiometry. For example, a central composite design (CCD) identifies optimal Pd catalyst concentration (0.5–2.0 mol%) and reaction time (12–24 hrs). Use flow chemistry for heat-sensitive intermediates to minimize decomposition. Characterize batch consistency via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) .

Q. What are the challenges in studying the environmental fate of this compound, and how can they be addressed?

  • Methodological Answer : Hydrolysis and photodegradation pathways require advanced analytical methods. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) to detect degradation products. Simulate environmental conditions (e.g., pH 5–9, UV light exposure) in controlled reactors. Quantify half-lives using first-order kinetic models. Collaborate with computational toxicology platforms (e.g., EPA’s CompTox Dashboard) to predict ecotoxicity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond angles in this compound?

  • Methodological Answer : Discrepancies often stem from approximations in DFT calculations (e.g., neglecting dispersion forces). Refine models using dispersion-corrected functionals (e.g., B3LYP-D3). Compare with SC-XRD data to identify systematic errors. For example, if the computed C-Cl bond length deviates by >0.02 Å, re-optimize the basis set or include solvent effects explicitly .

Properties

IUPAC Name

ethyl 2-chloro-6-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-7(10)11-8(5-6)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSXCXUUDCONKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248348
Record name Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106719-08-8
Record name Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106719-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-6-methoxy-4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Treat an ethanol suspension of 2-chloro-6-methoxy-isonicotinic acid (3.75 g, 20 mmol) at 0° C. with thionyl chloride for 30 min. Heat at 70° C. overnight. Cool to room temperature, concentrate, dissolve the residue in ethyl acetate (200 mL), wash the organic layer with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution, dry (magnesium sulfate) and concentrate to give the title compound (4.2 g, 98%).
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98%

Synthesis routes and methods II

Procedure details

To a previously sonicated suspension of 2-chloro-6-methoxyisonicotinic acid (4.0 g, 21 mmol) in ethanol (50 mL) was added thionyl chloride (4.64 mL, 64.0 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 2 h and then at room temperature for 18 h. Thionyl chloride (4.64 mL, 64.0 mmol) was slowly added and the mixture was stirred at room temperature for 4 h. The reaction mixture was quenched by slowly pouring into a saturated aqueous solution of sodium bicarbonate (200 mL). Ice was added to the mixture to lower the temperature. The mixture was extracted with diethyl ether (150 mL×2). The combined organics were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford a clear syrup as crude product. The crude product was dried for 2 h under high vacuum while heating to 80° C. The resulting residue was concentrated from toluene (500 mL) to afford ethyl 2-chloro-6-methoxyisonicotinate as an off white solid (3.205 g). 1H NMR (400 MHz, CDCl3) δ 1.40 (s, 3H), 3.98 (s, 3H), 4.39 (s, 2H), 7.22 (s, 1H), 7.44 (s, 1H).
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4 g
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Synthesis routes and methods III

Procedure details

Sulfuric acid (1 mL) is added to a suspension of 2-chloro-6-methoxy-isonicotinic acid (4.16 g, 22.2 mmol) in ethanol (20 mL). The clear solution is stirred at 70° C. for 18 h. The mixture is neutralised by adding sat. aq. NaHCO3 solution and then extracted three times with EA (3×250 mL). The combined org. extracts are dried over MgSO4, filtered, concentrated and dried to give 2-chloro-6-methoxy-isonicotinic acid ethyl ester (4.32 g) as a white solid; LC-MS: tR=1.00 min, [M+1]+=215.89.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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